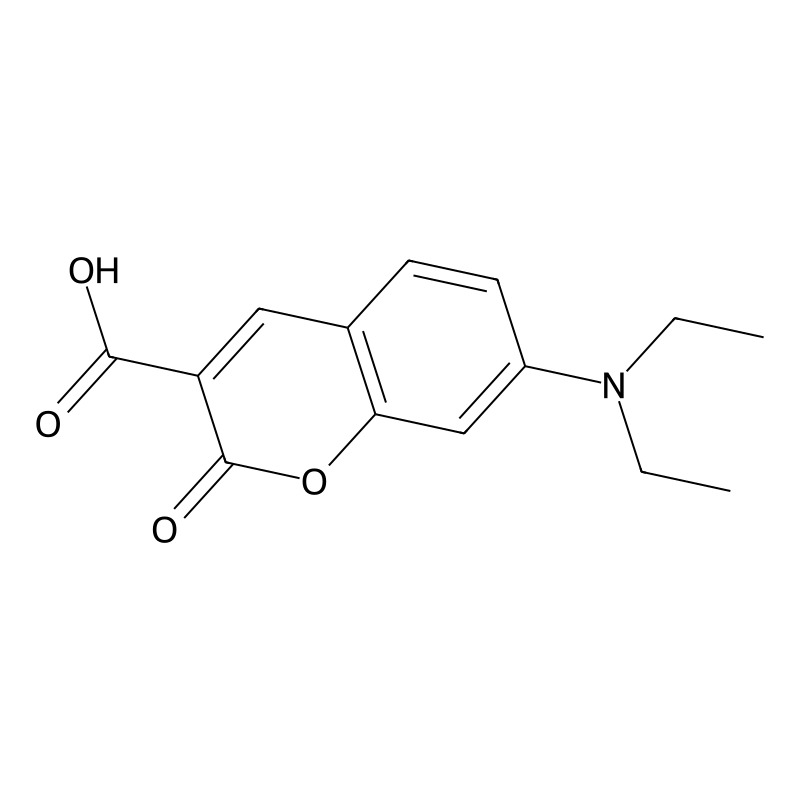

7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Fluorescent Probes:

7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid, also known as 7-(diethylamino)coumarin-3-carboxylic acid (DECC), is a fluorescent molecule that exhibits excitation-dependent emission (EDEE) properties. This means its emission wavelength changes depending on the excitation wavelength used. This characteristic makes DECC a valuable tool in various scientific research applications, particularly in the development of fluorescent probes. For instance, DECC can be incorporated into biomolecules like peptides and proteins, allowing researchers to track their location and behavior within cells. [Source: A study published in the Journal of the American Chemical Society, titled "Design and Synthesis of EDEE-Type Fluorescent Probes: Applications in Bioimaging". ()]

Medicinal Chemistry:

DECC has also been explored in the field of medicinal chemistry due to its potential biological activities. Studies have shown that DECC exhibits various pharmacological properties, including anti-inflammatory, anti-proliferative, and anti-bacterial effects. [Source: A research article published in the journal "Bioorganic & Medicinal Chemistry Letters", titled "Synthesis and Biological Evaluation of Novel Coumarin Derivatives as Anti-Inflammatory and Antiproliferative Agents". ()] However, further research is necessary to fully understand the potential therapeutic applications of DECC and its derivatives.

Photophysical Studies:

The photophysical properties of DECC, such as its fluorescence intensity, lifetime, and solvent dependence, have been the subject of various research investigations. Understanding these properties is crucial for optimizing the design and development of DECC-based probes and materials. [Source: A scientific paper published in the journal "RSC Advances", titled "Solvent-Dependent Photophysical Properties of 7-(Diethylamino)coumarin-3-carboxylic Acid (DECC) and its Methyl Ester Derivative (M-DECC)". ()]

7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid is a derivative of coumarin, characterized by its unique photophysical properties and diverse biological activities. This compound, with the chemical formula C₁₄H₁₅N₁O₄ and CAS number 50995-74-9, is notable for its applications in fluorescence studies and as a fluorescent probe in various scientific fields. The structure features a chromene ring with a diethylamino group at the 7-position and a carboxylic acid at the 3-position, contributing to its solubility and reactivity in biological systems .

- Oxidation: The compound can be oxidized to yield corresponding quinones, often using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can convert it into dihydro derivatives, typically facilitated by reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: Electrophilic substitution can introduce various substituents into the aromatic ring, commonly through Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst .

This compound exhibits significant biological activity, particularly in the field of medicinal chemistry. It has been studied for its potential anti-diabetic properties by inhibiting α-amylase activity, which is crucial for carbohydrate metabolism. Additionally, its fluorescence properties allow it to function as a marker in cellular imaging and enzyme activity studies, providing insights into cellular dynamics and signaling pathways .

The synthesis of 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid typically employs the Pechmann condensation reaction, which involves condensing phenols with β-keto esters in the presence of an acid catalyst. Common catalysts include concentrated sulfuric acid, trifluoroacetic acid, and Lewis acids like aluminum chloride or zinc chloride. For industrial applications, optimizing this reaction for higher yields often involves using solid acid catalysts such as heteropolyacids or zeolites .

7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid has a wide range of applications:

- Fluorescent Probes: Used in spectroscopic studies for selective detection of metal ions such as copper (Cu²⁺) and chromium (Cr³⁺).

- Biological Research: Employed in enzyme activity studies and cellular imaging due to its strong fluorescence properties.

- Medicinal Chemistry: Investigated for potential therapeutic effects, including anti-diabetic activity.

- Optical Materials: Utilized in developing fluorescent fibers and sensors .

The interaction studies of 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid reveal its ability to interact with various biomolecules through fluorescence emission. It is commonly used to study solvation dynamics in micelles and organized media. The compound's efficacy is influenced by environmental factors such as pH and solvent composition, which affect its stability and interaction dynamics .

Several compounds exhibit structural similarities to 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Chemical Formula | Key Differences |

|---|---|---|

| 7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxylic acid | C₁₂H₁₁N₁O₄ | Lacks the diethyl group; potentially different biological activity due to structural changes. |

| 7-Hydroxycoumarin | C₉H₆O₃ | Lacks the amino group; primarily used for its fluorescent properties without the additional reactivity of amines. |

| Coumarin | C₉H₆O₂ | Simple structure without carboxylic acid; serves as a baseline for comparing more complex derivatives like 7-(diethylamino)-2-oxo derivatives. |

The unique diethylamino substituent on the chromene ring enhances solubility and reactivity compared to these similar compounds, making 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid particularly valuable in biochemical applications .

7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid (CAS: 50995-74-9) is a synthetic coumarin derivative with the molecular formula C₁₄H₁₅NO₄ and a molecular weight of 261.27 g/mol. Its IUPAC name reflects its structural features: a chromene core (2H-benzopyran-2-one) substituted with a diethylamino group at the 7-position and a carboxylic acid moiety at the 3-position. Key identifiers include:

| Property | Value |

|---|---|

| SMILES | CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)O |

| InChIKey | WHCPTFFIERCDSB-UHFFFAOYSA-N |

| Canonical SMILES | CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)O |

| Melting Point | 86°C |

| Solubility | Soluble in polar organic solvents |

The compound’s crystal structure reveals a planar chromene ring system, with the diethylamino group rotated approximately 11.4° from the plane, enabling conjugation with the aromatic system.

Historical Context and Development

Coumarins were first isolated in 1820 from tonka beans, but 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid emerged as a synthetic derivative in the late 20th century. Early synthesis routes involved Knoevenagel condensation of 4-(diethylamino)salicylaldehyde with diethyl malonate, followed by hydrolysis. Advances in green chemistry later introduced solvent-free methods and ultrasound-assisted reactions, improving yields to >90%. Its development paralleled the broader exploration of coumarin derivatives for applications in fluorescence and enzymology.

Significance in Scientific Research

This compound is pivotal in multiple research domains:

- Fluorescent Probes: Its strong blue fluorescence (λem ≈ 450 nm) stems from intramolecular charge transfer (ICT) between the diethylamino donor and carboxylic acid acceptor. It serves as a scaffold for ratiometric sensors targeting reactive oxygen species (ROS) and enzymes.

- Enzyme Inhibition: Acts as a competitive inhibitor of bacterial α-carbonic anhydrases (Ki = 28.6 μM for Neisseria gonorrhoeae CA), highlighting potential antimicrobial applications.

- Chemical Synthesis: A precursor for esters (e.g., allyl, methyl) and amides used in drug design.

Overview of Coumarin Derivatives Family

Coumarins are classified into four groups, with this compound belonging to simple coumarins (Table 1):

| Class | Features | Examples |

|---|---|---|

| Simple Coumarins | Basic lactone structure with hydroxyl/alkyl substitutions | Umbelliferone, Herniarin |

| Furanocoumarins | Furan ring fused at C6/C7 | Psoralen, Bergapten |

| Pyranocoumarins | Pyran ring fused at C7/C8 | Xanthyletin, Visnadin |

| 4-Hydroxycoumarins | Anticoagulant derivatives | Warfarin, Dicoumarol |

7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid distinguishes itself through its dual functionality (carboxylic acid and diethylamino groups), enabling diverse chemical modifications.

Molecular structure and formula

7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid is a coumarin derivative with the molecular formula C₁₄H₁₅NO₄ and a molecular weight of 261.27 grams per mole [2] [5] [7]. The compound is characterized by a chromene core structure substituted with a diethylamino group at the 7-position and a carboxylic acid moiety at the 3-position . The International Union of Pure and Applied Chemistry name for this compound is 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid [2].

The structural features include a benzopyran ring system with an oxo group at the 2-position, creating the characteristic lactone functionality of coumarins . The diethylamino substituent at position 7 provides electron-donating properties, while the carboxylic acid group at position 3 introduces polarity and reactivity to the molecule . The Chemical Abstracts Service registry number for this compound is 50995-74-9 [2] [7].

The canonical Simplified Molecular Input Line Entry System representation is CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)O [2]. The International Chemical Identifier string is InChI=1S/C14H15NO4/c1-3-15(4-2)10-6-5-9-7-11(13(16)17)14(18)19-12(9)8-10/h5-8H,3-4H2,1-2H3,(H,16,17) [2].

Physical properties

Melting point and thermal properties

The melting point of 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid has been reported across multiple studies with slight variations in measurement conditions [13] [14]. The compound exhibits a melting point of 228-230 degrees Celsius according to material safety data documentation [13]. Alternative measurements report melting points of 222-223 degrees Celsius [14] and 195-197 degrees Celsius [17], indicating potential polymorphic behavior or measurement methodology differences.

The thermal stability of the compound requires careful consideration during handling and storage [13]. The compound demonstrates stability under normal handling and storage conditions but may be sensitive to elevated temperatures [16]. Thermal decomposition data indicates the compound maintains structural integrity below its melting point range [13].

Solubility characteristics

The solubility profile of 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid demonstrates variable behavior across different solvent systems . The compound exhibits good solubility in organic solvents such as ethanol and dimethyl sulfoxide . Solubility in dichloromethane and other halogenated solvents is favorable for synthetic and purification procedures [18].

Water solubility is limited, reflecting the predominantly hydrophobic nature of the chromene ring system with the diethylamino substituent . The presence of the carboxylic acid functional group provides some polar character, but insufficient to confer significant aqueous solubility . This solubility profile is typical for coumarin derivatives with amino substituents .

Stability conditions

Storage and stability requirements for 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid involve protection from light and moisture . The compound should be stored under inert atmosphere conditions at room temperature to prevent degradation . Air sensitivity has been noted, requiring careful handling procedures to maintain compound integrity [8].

The stability profile indicates the compound is stable under standard laboratory conditions when properly stored [13]. Avoiding exposure to strong acids or bases during storage helps maintain the carboxylic acid functionality [13]. Temperature control during storage prevents thermal decomposition and maintains the crystalline structure [13].

Spectroscopic properties

Infrared spectroscopy of 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid reveals characteristic absorption bands that confirm the molecular structure [14]. The carboxylic acid carbonyl stretch appears at 1730 wavenumbers per centimeter, while the lactone carbonyl absorption occurs at 1660 wavenumbers per centimeter . Additional characteristic peaks are observed at 3421, 2936, 1738, 1610, 1581, 1511, 1406, and 1196 wavenumbers per centimeter [14].

Ultraviolet-visible spectroscopy demonstrates absorption maxima that reflect the electronic transitions within the chromene system [17]. The compound exhibits absorption at 291 nanometers in methanol solution [17]. Fluorescence properties are notable, with the compound displaying strong fluorescence characteristics due to intramolecular charge transfer upon excitation . The emission wavelength occurs at 464 nanometers in acetonitrile with a quantum yield of 0.08 .

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation [17]. Proton nuclear magnetic resonance in deuterated chloroform shows signals consistent with the diethylamino groups and aromatic protons [17]. The carboxylic acid proton appears as a broad singlet at 12.06 parts per million [17]. Carbon-13 nuclear magnetic resonance reveals signals corresponding to the carbonyl carbons and aromatic framework [17].

Chemical reactivity

Oxidation reactions

The aldehyde derivative of 7-(diethylamino)-2-oxo-2H-chromene can be oxidized to form the corresponding carboxylic acid using various oxidizing agents . Potassium permanganate serves as an effective oxidizing agent for converting aldehyde functional groups to carboxylic acids in this chromene system . Chromium trioxide represents another viable oxidizing agent for this transformation .

The oxidation reaction proceeds through standard aldehyde oxidation mechanisms, forming the carboxylic acid product with retention of the chromene core structure . Reaction conditions typically involve aqueous or organic solvent systems with appropriate work-up procedures to isolate the oxidized product . The diethylamino substituent remains intact during these oxidation processes .

Reduction reactions

Reduction reactions of 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid derivatives involve the aldehyde functional group when present . Sodium borohydride effectively reduces aldehyde groups to primary alcohols in this chromene system . Lithium aluminum hydride represents a more powerful reducing agent capable of reducing both aldehyde and carboxylic acid functionalities .

The reduction of the carboxylic acid group to the corresponding alcohol requires strong reducing conditions . The chromene lactone ring system generally remains stable under standard reduction conditions . Selective reduction can be achieved by choosing appropriate reducing agents and reaction conditions .

Substitution reactions

The diethylamino group at position 7 can participate in nucleophilic substitution reactions under appropriate conditions . Various nucleophiles such as halides, amines, or thiols can potentially replace the diethylamino functionality . These substitution reactions typically require activated conditions or specific reagents to proceed efficiently .

Electrophilic substitution reactions can occur on the aromatic ring system, particularly at positions not occupied by existing substituents . The electron-donating nature of the diethylamino group influences the reactivity and regioselectivity of such substitution reactions . Reaction conditions must be carefully controlled to avoid degradation of the chromene core structure .

Carboxylic acid functional group reactions

The carboxylic acid functionality of 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid undergoes standard carboxylic acid transformations [18] [23] [25]. Esterification reactions proceed readily with alcohols under acidic conditions or using coupling reagents [18]. The synthesis of allyl esters has been demonstrated using allyl bromide and potassium carbonate in dimethylformamide [18].

Amidation reactions represent another important transformation of the carboxylic acid group [23] [25]. Dicyclohexylcarbodiimide and 1-hydroxybenzotriazole serve as effective coupling reagents for amide formation with primary and secondary amines [25]. The succinimidyl ester derivative can be prepared using carbonyldiimidazole as an activating agent [24] [27].

Direct amidation methodologies have been developed using phosphonium salt generation from N-chlorophthalimide and triphenylphosphine [26]. These reactions proceed at room temperature with good to excellent yields [26]. The carboxylic acid group enables conjugation to various biomolecules and polymeric systems through amide linkages [27].

Synthetic methods and preparations

Historical synthetic routes

Historical synthetic approaches to 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid derivatives have employed classical coumarin synthesis methodologies [22] [28] [29]. The Pechmann condensation represents a fundamental approach, involving the reaction of phenols with carboxylic acids or esters containing β-carbonyl groups under acidic conditions [22]. This method utilizes the condensation of activated phenols with β-ketoesters to form the coumarin ring system [22].

The Knoevenagel condensation has been utilized for preparing coumarin-3-carboxylic acid derivatives [28] [29]. This approach involves the reaction of salicylaldehyde derivatives with malonic acid or its esters in the presence of basic catalysts such as piperidine [21] [28]. The reaction proceeds through intermediate formation followed by cyclization to generate the chromene ring structure [28].

Wittig reaction methodology has been applied to synthesize 7-(diethylamino)coumarin derivatives [28]. The reaction of 4-(diethylamino)salicylaldehyde with (ethoxycarbonylmethylene)triphenylphosphorane in ethanol provides the coumarin product in good yield [28]. Subsequent Vilsmeier-Haack reaction with dimethylformamide and phosphorus oxychloride introduces formyl functionality at the 3-position [28].

Modern synthetic approaches

Contemporary synthetic methodologies have focused on improving reaction efficiency and environmental compatibility [29] [31]. Microwave-assisted synthesis has emerged as an effective approach for coumarin-3-carboxylic acid preparation [31]. Near-infrared irradiation represents another energy-efficient method for promoting coumarin formation reactions [31].

Solvent-free synthetic approaches have been developed using mechanochemical activation [31]. These methods eliminate the requirement for organic solvents and often provide comparable yields to traditional solution-phase reactions [31]. Ultrasound-assisted synthesis offers another environmentally friendly approach with reduced reaction times [31].

Modern coupling methodologies for carboxylic acid functionalization have expanded the synthetic utility of these compounds [25] [26]. Group-assisted purification chemistry has been applied to chromene synthesis, enabling simplified product isolation through selective washing procedures [33] [34]. These approaches bypass traditional chromatographic purification methods [33].

Purification techniques

Purification of 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid and related derivatives employs various chromatographic and crystallization methods [18] [32] [37]. Flash column chromatography on silica gel represents the most common purification approach [18]. Typical solvent systems include dichloromethane and ethyl acetate mixtures with gradient elution [18].

Recrystallization from appropriate solvent systems provides high-purity material suitable for analytical characterization [18]. Acetone has been utilized as an effective recrystallization solvent for chromene derivatives [18]. Alternative solvent combinations such as acetone-hexane mixtures have also proven effective [12].

High-speed counter-current chromatography has been demonstrated for coumarin purification, offering advantages over traditional column chromatography [36]. This technique eliminates solid support adsorption effects and artifact formation [36]. Preparative high-performance liquid chromatography provides another option for high-purity compound isolation [37] [39].

Modern purification strategies incorporate reversed-phase flash chromatography for polar coumarin derivatives [37]. This approach addresses purification challenges associated with increased compound polarity and complexity [37]. Particle size optimization and column selection significantly impact separation efficiency and product purity [32].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₁₅NO₄ | [2] [5] |

| Molecular Weight | 261.27 g/mol | [2] [7] |

| CAS Number | 50995-74-9 | [2] [7] |

| Melting Point | 222-230°C | [13] [14] |

| UV Absorption | 291 nm (MeOH) | [17] |

| Fluorescence Emission | 464 nm (MeCN) | |

| IR Carbonyl (COOH) | 1730 cm⁻¹ | |

| IR Carbonyl (Lactone) | 1660 cm⁻¹ |

Synthetic methodologies

Precursor selection and preparation

The synthesis of 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid requires careful selection and preparation of appropriate precursors. The primary synthetic approach employs the Pechmann condensation reaction, which involves the condensation of phenols with β-keto esters in the presence of acid catalysts . For this specific compound, 4-(diethylamino)salicylaldehyde serves as the key starting material, typically prepared from commercial sources or synthesized through diethylation of 4-aminosalicylaldehyde [2].

The preparation of 4-(diethylamino)salicylaldehyde involves treating 4-aminosalicylaldehyde with diethyl sulfate or ethyl bromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group acts as a nucleophile, attacking the electrophilic carbon of the ethylating agent. The hydroxyl group at position 2 remains protected during this process, ensuring selective modification at the amino position [2].

Alternative precursor preparation routes involve the synthesis of intermediate compounds such as methyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate, which can subsequently be hydrolyzed to yield the target carboxylic acid . This approach offers advantages in terms of purification and stability of intermediate products during multi-step synthesis procedures.

The preparation of Meldrum's acid derivatives as precursors provides another pathway for accessing coumarin-3-carboxylic acids. Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) serves as an effective activated methylene compound that readily undergoes condensation reactions with aldehydes under mild conditions [4]. The preparation involves heating malonic acid with acetone in the presence of acetic anhydride and concentrated sulfuric acid, followed by recrystallization from ethanol.

Reaction conditions optimization

The optimization of reaction conditions for synthesizing 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid encompasses several critical parameters including temperature, solvent selection, catalyst type and loading, and reaction time. Temperature optimization studies have demonstrated that reactions conducted at 60-65°C provide optimal yields while maintaining reasonable reaction times [5]. Higher temperatures (70-75°C) show diminishing returns in terms of yield improvement and may lead to increased side product formation [5].

Solvent selection plays a crucial role in determining reaction efficiency and product selectivity. Protic polar solvents such as ethanol and methanol generally provide superior results compared to aprotic solvents for coumarin synthesis [6]. Ethanol has been identified as the optimal solvent, delivering yields of up to 88% under solvent-free conditions at 110°C [6]. Water-ethanol mixtures have also shown promise, with equimolar mixtures providing enhanced yields for certain chromene derivatives [7].

Catalyst optimization involves evaluating both homogeneous and heterogeneous acid catalysts. Traditional mineral acids such as concentrated sulfuric acid and trifluoroacetic acid remain effective choices for laboratory-scale synthesis . However, solid acid catalysts including zeolites, heteropolyacids, and supported reagents offer advantages for industrial applications due to their reusability and reduced environmental impact [8].

The catalyst loading optimization requires balancing catalytic efficiency with cost considerations and product purification requirements. Studies have shown that 10-15 mol% catalyst loading typically provides optimal results, with diminishing returns observed at higher concentrations [9]. The reaction time optimization depends on the specific catalyst and reaction conditions employed, with typical reaction times ranging from 1-6 hours for complete conversion [5].

Purification protocols

The purification of 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid requires specialized protocols due to the compound's amphiphilic nature and potential for complexation with metal ions. Primary purification typically involves recrystallization from appropriate solvents, with acetone being particularly effective for obtaining crystals suitable for single-crystal X-ray diffraction studies [10].

Column chromatography purification employs silica gel as the stationary phase with gradient elution systems. Typical mobile phase compositions include mixtures of dichloromethane and ethyl acetate (4:1 to 1:1 volume ratios) or hexane and ethyl acetate gradients [2]. The compound's carboxylic acid functionality requires careful pH control during chromatographic separation to prevent ionization and ensure consistent retention behavior.

Flash chromatography protocols utilize higher flow rates and optimized particle size distributions to reduce purification time while maintaining separation efficiency. The use of automated flash chromatography systems allows for precise gradient control and fraction collection, improving both yield and purity of the final product [10].

Preparative high-performance liquid chromatography (HPLC) provides an alternative purification method for analytical-scale quantities. Reverse-phase columns with C18 stationary phases and acetonitrile-water mobile phases offer excellent separation efficiency for coumarin derivatives. The addition of trifluoroacetic acid to the mobile phase improves peak shape and retention time reproducibility .

Spectroscopic methodologies

Sample preparation techniques

Sample preparation for spectroscopic analysis of 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid requires careful attention to solvent selection, concentration optimization, and sample stability considerations. For nuclear magnetic resonance (NMR) spectroscopy, deuterated chloroform serves as the preferred solvent due to its excellent solubility characteristics for the compound and minimal interference with spectral interpretation [12].

The preparation of NMR samples involves dissolving 5-10 mg of purified compound in 0.6 mL of deuterated solvent in standard 5 mm NMR tubes. The addition of tetramethylsilane as an internal reference standard enables accurate chemical shift determination. Sample degassing through freeze-pump-thaw cycles removes dissolved oxygen, which can cause line broadening and reduce signal-to-noise ratios [12].

For infrared spectroscopy sample preparation, the potassium bromide pellet technique provides optimal results for solid-state analysis. The preparation involves grinding 1-2 mg of sample with 100-200 mg of dried potassium bromide using an agate mortar and pestle, followed by compression under vacuum to form transparent pellets [13]. Alternative preparation methods include solution-phase analysis using suitable infrared-transparent solvents such as carbon tetrachloride or dichloromethane.

Ultraviolet-visible spectroscopy sample preparation requires careful concentration optimization to ensure measurements fall within the linear range of Beer's law. Typical concentrations range from 10⁻⁵ to 10⁻⁴ M in spectroscopic-grade solvents such as methanol, ethanol, or acetonitrile [14]. The preparation involves serial dilution techniques to achieve precise concentrations and minimize systematic errors.

Instrument calibration for precise measurements

Instrument calibration procedures for spectroscopic analysis of 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid follow established protocols to ensure measurement accuracy and reproducibility. NMR spectrometer calibration involves multiple steps including magnetic field homogeneity optimization, temperature calibration, and chemical shift referencing [12].

Infrared spectrometer calibration involves wavenumber accuracy verification using polystyrene reference standards, which exhibit characteristic absorption bands at precisely known frequencies. Instrument resolution optimization ensures adequate separation of closely spaced vibrational modes while maintaining acceptable signal-to-noise ratios. Atmospheric water vapor and carbon dioxide compensation requires regular background spectrum collection and subtraction [13].

Ultraviolet-visible spectrophotometer calibration encompasses wavelength accuracy verification using certified reference materials such as holmium oxide glass filters. Photometric accuracy calibration employs neutral density filters with certified transmittance values across the spectral range of interest. Baseline correction procedures account for instrument drift and systematic errors [14].

Mass spectrometer calibration for accurate mass determination utilizes certified reference compounds with precisely known molecular weights. Electrospray ionization conditions require optimization of spray voltage, desolvation temperature, and cone voltage to achieve optimal ionization efficiency while minimizing fragmentation .

Data acquisition protocols

Data acquisition protocols for comprehensive spectroscopic characterization of 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid incorporate standardized parameters to ensure reproducible and reliable results. Proton NMR data acquisition typically employs 30° pulse angles with relaxation delays of 5-10 seconds to ensure complete recovery between pulses [12].

For carbon-13 NMR measurements, proton-decoupled spectra utilize composite pulse decoupling sequences to minimize heating effects while maintaining effective decoupling across the entire spectral width. Acquisition times of 1-2 seconds with relaxation delays of 2-5 seconds provide optimal sensitivity while preventing saturation effects [12].

Two-dimensional NMR experiments including correlation spectroscopy (COSY), heteronuclear single quantum correlation (HSQC), and nuclear Overhauser effect spectroscopy (NOESY) require specialized acquisition protocols. COSY experiments typically utilize 512-1024 increments in the indirect dimension with 2048-4096 data points in the direct dimension [10].

Infrared spectroscopy data acquisition protocols specify resolution settings of 2-4 cm⁻¹ with 32-64 coadded scans to achieve adequate signal-to-noise ratios. Atmospheric compensation requires simultaneous collection of background spectra under identical conditions [13].

Ultraviolet-visible absorption spectroscopy data acquisition employs scan rates of 120-240 nm/min with 1 nm data intervals across the spectral range of 200-800 nm. Multiple scan averaging improves precision, particularly for low-concentration samples .

Computational methodology

Basis set selection

The selection of appropriate basis sets for computational studies of 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid requires careful consideration of accuracy requirements and computational cost constraints. For density functional theory (DFT) calculations, the 6-31G(d,p) basis set provides a balanced approach, incorporating polarization functions on both heavy atoms and hydrogen atoms while maintaining reasonable computational efficiency [15].

The 6-31G basis set represents a split-valence approach where core electrons are described by a single contracted Gaussian function, while valence electrons employ two contracted functions of different sizes. The addition of polarization functions [denoted as (d,p)] allows for better description of electron density distortions in chemical bonding, particularly important for accurate geometry optimization and vibrational frequency calculations [16].

For higher accuracy applications, triple-zeta basis sets such as 6-311G(d,p) offer improved description of electron correlation effects at increased computational cost. These basis sets employ three different contracted functions for valence electrons, providing enhanced flexibility in describing molecular orbitals and electron density distributions [17].

Diffuse function augmentation [denoted with + symbols, as in 6-31+G(d,p)] becomes important for systems with lone pairs or anionic species, where electron density extends significantly beyond the nuclear framework. For 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid, the carboxylate form requires diffuse functions for accurate description of the delocalized negative charge [17].

Correlation-consistent basis sets (cc-pVDZ, cc-pVTZ) offer systematic improvability and are specifically designed for post-Hartree-Fock methods. These basis sets provide balanced treatment of electron correlation and are particularly useful for benchmark calculations and method validation studies [18].

Exchange-correlation functional considerations

The choice of exchange-correlation functional significantly impacts the accuracy of DFT calculations for 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid. The B3LYP functional represents a hybrid approach combining exact Hartree-Fock exchange with DFT correlation, providing excellent performance for geometry optimization and vibrational frequency calculations [15].

B3LYP incorporates 20% exact exchange, which improves description of localized orbitals and reduces self-interaction errors inherent in local density approximations. This functional has been extensively validated for organic molecules and provides reliable results for ground-state properties of coumarin derivatives [13].

For excited-state calculations relevant to the compound's fluorescence properties, time-dependent DFT (TD-DFT) with B3LYP functional offers reasonable accuracy for low-lying singlet states. However, charge-transfer excitations, which are important for the intramolecular charge transfer character of this compound, may require alternative functionals such as CAM-B3LYP or ωB97XD [19].

Range-separated functionals like CAM-B3LYP incorporate variable amounts of exact exchange depending on interelectronic distance, providing improved treatment of charge-transfer states and long-range interactions. These functionals are particularly important for accurate prediction of absorption and emission spectra in push-pull chromophores [20].

Meta-GGA functionals such as M06-2X offer enhanced performance for transition metal complexes and non-covalent interactions but may require careful validation for specific molecular systems. The choice of functional should be based on benchmark studies comparing calculated and experimental properties [21].

Solvent model implementations

Solvent effects play a crucial role in the structural and spectroscopic properties of 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid, necessitating appropriate computational treatment of solvation. The polarizable continuum model (PCM) provides an efficient approach for incorporating bulk solvent effects through a continuum dielectric medium [22].

PCM calculations require specification of solvent parameters including dielectric constant, refractive index, and molecular size parameters. For common solvents such as water (ε = 78.4), methanol (ε = 32.6), and acetonitrile (ε = 35.9), these parameters are well-established and incorporated into standard computational packages [23].

The integral equation formalism (IEF-PCM) represents an improved implementation that ensures proper treatment of solute-solvent boundary conditions. This approach provides more accurate solvation energies and is particularly important for charged species such as the carboxylate form of the compound [22].

Solvation model based on density (SMD) offers enhanced accuracy through incorporation of non-electrostatic contributions including cavitation, dispersion, and structural rearrangement effects. SMD parameters are available for a wide range of solvents and often provide superior agreement with experimental solvation free energies [23].

Explicit solvation models incorporating discrete solvent molecules provide the most detailed treatment but require significantly increased computational resources. These approaches are valuable for investigating specific solute-solvent interactions such as hydrogen bonding between the carboxylic acid group and protic solvents [22].

Crystallographic methodology

Crystal growth techniques

The growth of high-quality single crystals of 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid requires careful optimization of crystallization conditions to obtain specimens suitable for X-ray diffraction analysis. Slow evaporation techniques represent the most commonly employed approach, utilizing saturated solutions in appropriate solvents under controlled temperature and humidity conditions [10].

Acetone has been identified as an excellent solvent for crystal growth, providing crystals suitable for single-crystal X-ray diffraction studies. The crystallization process involves dissolving the purified compound in acetone at elevated temperature, followed by slow cooling and controlled evaporation over periods of several days to weeks [10].

Alternative crystallization solvents include ethanol, methanol, and dichloromethane, each providing different crystal morphologies and packing arrangements. The choice of solvent influences the crystal habit, with polar protic solvents generally favoring needle-like crystals while aprotic solvents tend to produce more isometric crystal forms [15].

Vapor diffusion techniques employ two-solvent systems where a poor solvent is allowed to slowly diffuse into a solution of the compound in a good solvent. Common combinations include dichloromethane/hexane and acetone/water systems, which provide controlled supersaturation and nucleation conditions [24].

Temperature-controlled crystallization utilizes programmable cooling systems to achieve gradual temperature reduction, minimizing thermal shock and promoting uniform crystal growth. Typical cooling rates of 0.1-1.0°C per hour provide optimal balance between crystal size and quality [10].

X-ray diffraction data collection

X-ray diffraction data collection for 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid follows established protocols to ensure complete and accurate structural determination. Modern area detector systems such as CCD or CMOS detectors provide efficient data collection with high angular resolution and dynamic range [15].

Crystal mounting procedures involve selecting appropriate crystal specimens with dimensions typically ranging from 0.1-0.5 mm in each direction. Crystals are mounted on glass fibers or nylon loops using appropriate mounting media such as mineral oil or fluorinated polymers to prevent dehydration during data collection [10].

Low-temperature data collection at 100-150 K significantly improves data quality by reducing thermal motion and increasing diffraction intensity. Cryogenic systems utilizing nitrogen gas streams provide stable temperature control and minimize ice formation on crystal surfaces [25].

Data collection strategies employ oscillation methods with typical frame widths of 0.5-1.0° and exposure times optimized to achieve adequate intensity statistics while avoiding detector saturation. Complete data sets require collection of reflections to sufficient resolution (typically d < 0.8 Å) with adequate redundancy for reliable structure determination [15].

Absorption correction procedures account for X-ray absorption by the crystal, particularly important for compounds containing heavy atoms. Multi-scan absorption corrections based on equivalent reflections provide effective correction for irregular crystal shapes [26].

Structure solution and refinement

Structure solution for 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid typically employs direct methods or Patterson function approaches implemented in modern crystallographic software packages such as SHELX or OLEX2 [27]. Direct methods utilize statistical relationships between structure factor magnitudes to determine initial phase estimates [28].

The structure solution process begins with space group determination based on systematic absences in the diffraction data. For this compound, common space groups include monoclinic P2₁/c or triclinic P1̄, depending on molecular packing arrangements and intermolecular interactions [10].

Initial atomic positions are refined using least-squares methods, with anisotropic thermal parameters assigned to non-hydrogen atoms. Hydrogen atom positions are typically calculated geometrically and refined using riding models with appropriate thermal parameter constraints [27].

Refinement convergence criteria include residual factors (R₁ < 0.05 for observed reflections) and goodness-of-fit parameters (S ≈ 1.0). Difference Fourier maps reveal residual electron density and guide the inclusion of additional structural features such as disorder or solvent molecules [15].

Intermolecular interaction analysis utilizes geometric criteria to identify hydrogen bonds, π-π stacking interactions, and other non-covalent contacts. Software packages such as PLATON or Mercury facilitate visualization and quantitative analysis of crystal packing arrangements [24].

Photophysical investigation methodologies

Quantum yield determination techniques

Quantum yield measurements for 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid require careful experimental design to ensure accurate and reproducible results. The comparative method employs reference compounds with well-established quantum yields measured under identical conditions [29].

Sample preparation for quantum yield determination involves preparation of dilute solutions with optical densities below 0.1 at the excitation wavelength to minimize inner filter effects and concentration-dependent quenching. Spectroscopic-grade solvents such as acetonitrile, methanol, or dichloromethane are employed depending on solubility requirements [30].

The absolute quantum yield method utilizes integrating sphere techniques to measure both absorbed and emitted photons directly. This approach eliminates uncertainties associated with reference standards but requires specialized instrumentation and careful calibration procedures [31].

Instrumental considerations include excitation source stability, detector linearity, and spectral correction factors. Xenon arc lamps provide stable broadband illumination, while laser sources offer increased intensity and temporal resolution for time-resolved measurements [29].

Fluorescence lifetime measurement protocols

Fluorescence lifetime measurements for 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid employ time-correlated single photon counting (TCSPC) techniques to achieve picosecond resolution and high sensitivity [29]. Pulsed excitation sources such as picosecond laser diodes or Ti:sapphire lasers provide the temporal resolution necessary for accurate lifetime determination [32].

Sample preparation protocols require degassing to remove dissolved oxygen, which can significantly reduce fluorescence lifetimes through dynamic quenching mechanisms. Freeze-pump-thaw cycles or nitrogen purging effectively remove oxygen while preserving sample integrity [29].

Excitation wavelength selection utilizes the compound's absorption spectrum to identify optimal excitation conditions. For 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid, excitation at 408-444 nm provides efficient population of the first excited singlet state [23].

Data analysis employs multi-exponential decay fitting to account for complex excited-state dynamics. The compound typically exhibits biexponential or triexponential decay kinetics, requiring sophisticated fitting algorithms and statistical analysis to determine reliable lifetime parameters .

Instrument response function (IRF) deconvolution accounts for finite temporal resolution of the detection system. IRF measurements using scattered excitation light provide the necessary correction factors for accurate lifetime determination [32].

Photostability assessment methods

Photostability evaluation of 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid involves systematic exposure to controlled illumination conditions while monitoring changes in absorption and emission properties. Standardized protocols ensure reproducible results and enable comparison between different compounds and conditions [33].

Continuous illumination experiments employ stable light sources such as xenon arc lamps or light-emitting diodes with appropriate filters to select specific wavelength ranges. Neutral density filters control illumination intensity, allowing dose-response studies across multiple orders of magnitude [34].

Temperature control during photostability testing prevents thermal degradation and ensures that observed changes result from photochemical rather than thermal processes. Thermostatted sample holders maintain temperatures within ±0.1°C throughout extended exposure periods [33].

Oxygen dependence studies compare photostability under aerobic and anaerobic conditions to identify the role of singlet oxygen and other reactive oxygen species in degradation pathways. Sample degassing and inert atmosphere techniques provide controlled environments for these investigations [34].

Analytical monitoring employs multiple spectroscopic techniques to characterize degradation products and elucidate degradation mechanisms. High-performance liquid chromatography coupled with mass spectrometry enables identification and quantification of photodegradation products [33].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant